molecular formula C14H12N2O B13802245 4-Styrylnicotinamide CAS No. 74039-05-7

4-Styrylnicotinamide

Cat. No.: B13802245
CAS No.: 74039-05-7
M. Wt: 224.26 g/mol
InChI Key: NJYVZKYKDVQUAH-VOTSOKGWSA-N
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Description

4-Styrylnicotinamide is a nicotinamide derivative featuring a styryl (vinylbenzene) substituent at the 4-position of the pyridine ring.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

74039-05-7

Molecular Formula

C14H12N2O

Molecular Weight

224.26 g/mol

IUPAC Name

4-[(E)-2-phenylethenyl]pyridine-3-carboxamide

InChI

InChI=1S/C14H12N2O/c15-14(17)13-10-16-9-8-12(13)7-6-11-4-2-1-3-5-11/h1-10H,(H2,15,17)/b7-6+

InChI Key

NJYVZKYKDVQUAH-VOTSOKGWSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=C(C=NC=C2)C(=O)N

Canonical SMILES

C1=CC=C(C=C1)C=CC2=C(C=NC=C2)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Styrylnicotinamide can be synthesized through the reaction of nicotinoyl chloride with 4-aminostyrene under specific conditions. The reaction typically involves the use of a base, such as triethylamine, to facilitate the formation of the amide bond. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the desired product is obtained .

Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory-scale preparation. Scaling up the reaction would involve optimizing reaction conditions, such as temperature, solvent, and reactant concentrations, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Styrylnicotinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The styryl group in this compound can undergo substitution reactions with electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles like bromine or chlorine in the presence of a catalyst.

Major Products Formed:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated styryl groups.

    Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms on the styryl group.

Mechanism of Action

The mechanism of action of 4-styrylnicotinamide involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can influence various biochemical processes, including enzyme activity and signal transduction . Additionally, the styryl group can participate in π-π interactions, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Substituent Effects

Compound Substituents Key Structural Features
4-Styrylnicotinamide Styryl group at 4-position Extended π-conjugation for potential bioactivity
4-Methoxy-N-[...]nicotinamide 4-Methoxy, 2-(trifluoromethyl)biphenylcarbamoyl Electron-withdrawing CF₃ group enhances selectivity
4-Nitrophthalamide Nitro and phthalamide groups High reactivity due to nitro group

Key Observations :

  • The styryl group in this compound may enhance binding to hydrophobic protein pockets, similar to the trifluoromethyl biphenyl group in the methoxy analog, which improves agonist selectivity .
  • Nitro groups (as in 4-Nitrophthalamide) increase electrophilicity but raise safety concerns, whereas methoxy and styryl groups prioritize stability and targeted interactions.

Implications for this compound :

  • Styryl group introduction may require palladium-catalyzed cross-coupling (e.g., Heck reaction), avoiding thermal degradation risks seen in methoxy analogs.

Pharmacological Potential

  • 4-Methoxy-N-[...]nicotinamide : Acts as a potent and selective agonist (EC₅₀ < 10 nM) for specific receptors, attributed to its trifluoromethyl biphenyl moiety .
  • 4-Nitrophthalamide : Primarily used in industrial applications (e.g., polymer intermediates, agrochemicals) due to its nitro group’s reactivity .

This compound Hypothesis :

  • The styryl group’s planar structure could facilitate intercalation or receptor binding, making it a candidate for anticancer or antimicrobial applications.

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